Cas no 846576-78-1 (Benzeneethanamine, β-phenyl-N-(phenylmethyl)-β-2-propen-1-yl-)

Benzeneethanamine, β-phenyl-N-(phenylmethyl)-β-2-propen-1-yl- structure
846576-78-1 structure
Product name:Benzeneethanamine, β-phenyl-N-(phenylmethyl)-β-2-propen-1-yl-
CAS No:846576-78-1
MF:C24H25N
MW:327.462
CID:4516471
PubChem ID:24885922

Benzeneethanamine, β-phenyl-N-(phenylmethyl)-β-2-propen-1-yl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, β-phenyl-N-(phenylmethyl)-β-2-propen-1-yl-
    • 846576-78-1
    • N-benzyl-2,2-diphenylpent-4-en-1-amine
    • SCHEMBL4394920
    • HS-4896
    • Benzyl(2,2-diphenyl-4-pentenyl)amine
    • benzyl(2,2-diphenylpent-4-en-1-yl)amine
    • HITDCFIQESKYJS-UHFFFAOYSA-N
    • Inchi: InChI=1S/C24H25N/c1-2-18-24(22-14-8-4-9-15-22,23-16-10-5-11-17-23)20-25-19-21-12-6-3-7-13-21/h2-17,25H,1,18-20H2
    • InChI Key: HITDCFIQESKYJS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 327.198699802Da
  • Monoisotopic Mass: 327.198699802Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 12Ų

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